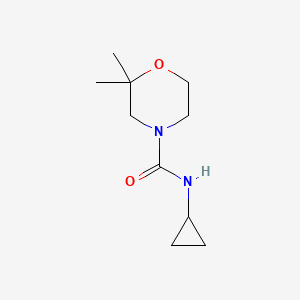
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide (CDC-501) is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit a wide range of biological activities. The purpose of
作用機序
The exact mechanism of action of N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide is not fully understood. However, it is known to interact with various molecular targets such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer. This compound has also been found to modulate the activity of certain receptors such as the dopamine D2 receptor, which is involved in neurological disorders.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and PDE-4, thereby reducing inflammation. This compound has also been found to induce apoptosis and cell cycle arrest in cancer cells. In vivo studies have shown that this compound can reduce inflammation, protect against neurodegeneration, and inhibit tumor growth.
実験室実験の利点と制限
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. This compound has also been found to have low toxicity and high stability, making it suitable for long-term experiments. However, this compound has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its efficacy in certain applications.
将来の方向性
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has several potential future directions for research. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of this compound in combination with other drugs for synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Conclusion
In conclusion, this compound is a novel small molecule that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has several advantages for lab experiments, including its small size and low toxicity. However, it also has some limitations, including limited solubility and short half-life. Future research on this compound derivatives, combination therapies, and mechanism of action will further advance our understanding of this promising compound.
合成法
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 4-hydroxymethyl-2,2-dimethylmorpholine followed by the addition of an isocyanate. The resulting product is purified through various chromatography techniques to obtain the final compound. This synthesis method has been optimized to yield high purity and high yields of this compound.
科学的研究の応用
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2)7-12(5-6-14-10)9(13)11-8-3-4-8/h8H,3-7H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUUVDPXFUALPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

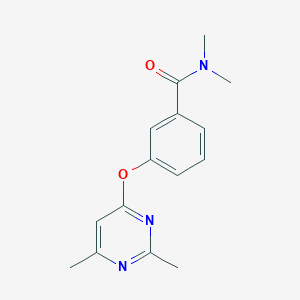
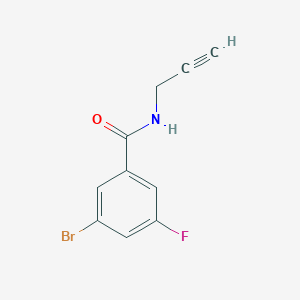
![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
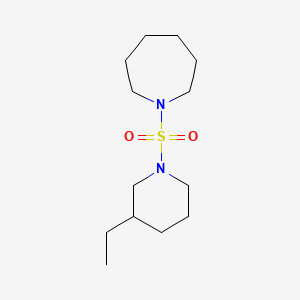
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)

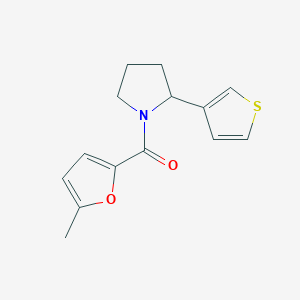
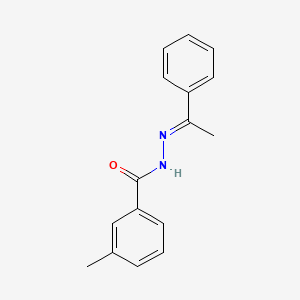
![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)
